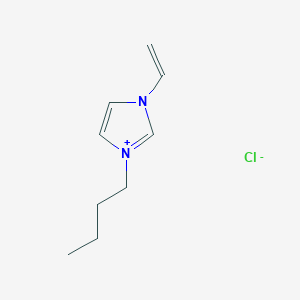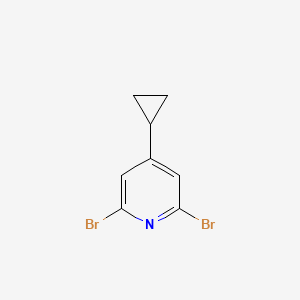
2,6-dibromo-4-cyclopropylPyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-cyclopropylpyridine is an organic compound with the molecular formula C8H7Br2N It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a cyclopropyl group is attached at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-cyclopropylpyridine typically involves the bromination of 4-cyclopropylpyridine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For example, the use of bromide-bromate salts in an aqueous acidic medium has been reported as a green and solvent-free method for bromination reactions . This method not only reduces the environmental impact but also allows for the recycling of the reaction medium, making it more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-cyclopropylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated product.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, or alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed as major products.
Reduction Reactions: The major product is 4-cyclopropylpyridine.
Applications De Recherche Scientifique
2,6-Dibromo-4-cyclopropylpyridine has several applications in scientific research:
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-dibromo-4-cyclopropylpyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction or biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromopyridine: Similar in structure but lacks the cyclopropyl group.
4-Cyclopropylpyridine: Similar but without the bromine substituents.
2,6-Dibromo-4-phenoxyphenol: Another brominated compound with different substituents and applications.
Uniqueness
2,6-Dibromo-4-cyclopropylpyridine is unique due to the presence of both bromine atoms and a cyclopropyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H7Br2N |
|---|---|
Poids moléculaire |
276.96 g/mol |
Nom IUPAC |
2,6-dibromo-4-cyclopropylpyridine |
InChI |
InChI=1S/C8H7Br2N/c9-7-3-6(5-1-2-5)4-8(10)11-7/h3-5H,1-2H2 |
Clé InChI |
BYMORMDFVIPUGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15131143.png)
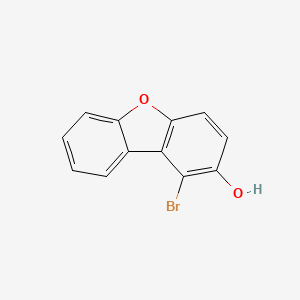
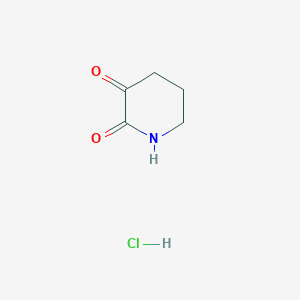
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
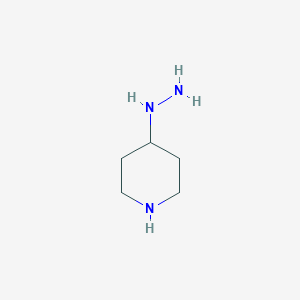
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

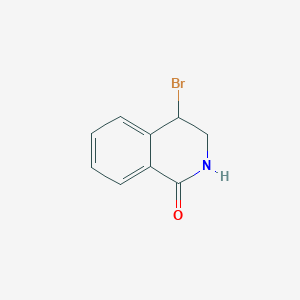
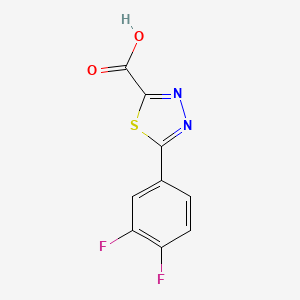
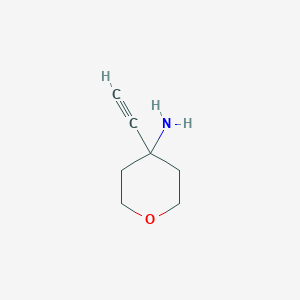
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
